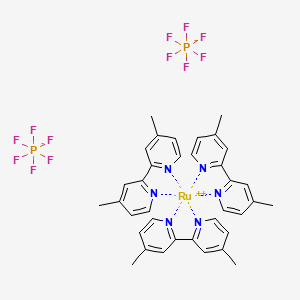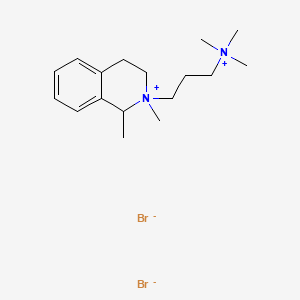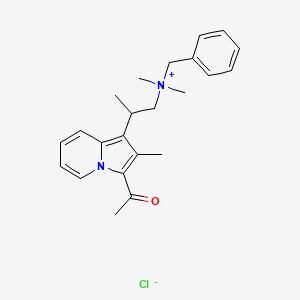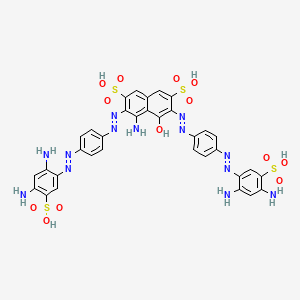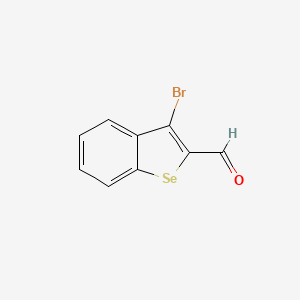
3-Bromo-1-benzoselenophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-benzoselenophene-2-carbaldehyde is a chemical compound characterized by its bromine and selenium atoms within a benzene ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-benzoselenophene-2-carbaldehyde typically involves the bromination of benzoselenophene followed by formylation. The reaction conditions require careful control of temperature and the use of specific reagents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-benzoselenophene-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted benzene derivatives.
Applications De Recherche Scientifique
3-Bromo-1-benzoselenophene-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 3-Bromo-1-benzoselenophene-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparaison Avec Des Composés Similaires
3-Bromo-1-benzoselenophene-2-carbaldehyde is unique due to its bromine and selenium atoms, which impart distinct chemical properties compared to other similar compounds. Some similar compounds include:
3-Bromo-1-selena-1H-indene-2-carbaldehyde: Similar structure but different functional groups.
Benzo[b]selenophene: A related compound without the bromine atom.
3-Bromo-1-benzothiophene-2-carbaldehyde: Similar structure but with sulfur instead of selenium.
These compounds share similarities in their core structures but differ in their functional groups, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
26581-53-3 |
|---|---|
Formule moléculaire |
C9H5BrOSe |
Poids moléculaire |
288.01 g/mol |
Nom IUPAC |
3-bromo-1-benzoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrOSe/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H |
Clé InChI |
YWAKTOHBQHDRKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C([Se]2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


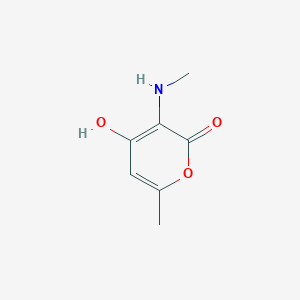
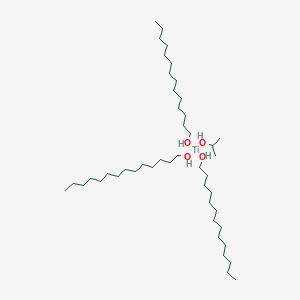
![7-(2-(Dimethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15347955.png)
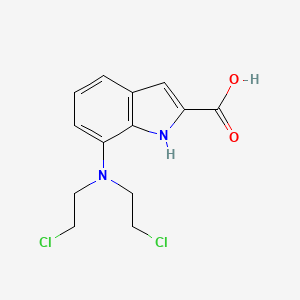

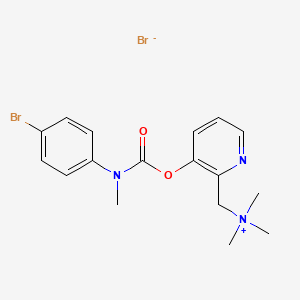
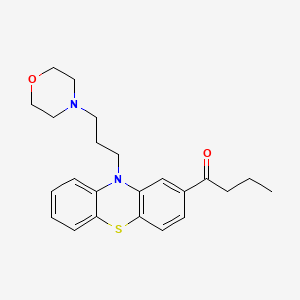
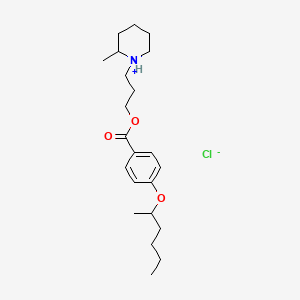
![3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15347992.png)
